molecular formula C20H16N2O3 B2980397 2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-36-5

2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2980397
CAS RN: 899973-36-5
M. Wt: 332.359
InChI Key: SFZXNFZLZIAUPV-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known to be novel CDK2 inhibitors . These compounds have been synthesized as part of research into cancer treatments . They are small molecules that have shown significant inhibition of the growth of certain cell lines .


Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[5,1-b]thiazole-based heterocycles, has been carried out and characterized by IR, 1H and 13C NMR spectroscopy and mass spectrometry .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as IR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve various pathways for the preparation and post-functionalization of the functional scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically analyzed using various spectroscopic techniques .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research includes the development of efficient synthesis methods for related compounds. For example, In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been used for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, highlighting advancements in synthesis techniques (B. Reddy et al., 2012).

  • Chemical Reactions : Studies focus on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis of pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine amine derivatives (A. Şener et al., 2002).

Pharmaceutical and Biological Applications

  • Antimicrobial Activity : Some novel compounds like pyrazoline derivatives bearing a furan group have been synthesized and demonstrated in-vitro antibacterial activity (M. Rani et al., 2015).

  • Antidepressant and Antianxiety Effects : Derivatives of 1,2-oxazol-4-yl compounds have shown potential antidepressant and antianxiety activities in animal models (J. Kumar et al., 2017).

Material Science and Polymer Chemistry

  • Resin Synthesis : Novel benzoxazine-based phenolic resins containing furan groups have been developed, showcasing applications in materials science (Shengfang Li, 2010).

  • Polymerization Studies : Studies on the synthesis and thermal stability of bio-based benzoxazine resin suggest potential applications in polymer chemistry (Zuomin Zhan et al., 2020).

Mechanism of Action

These compounds exert their anticancer potential through different action mechanisms. One of these mechanisms is inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

The future directions of research into these compounds could involve further optimization of their chemical structure to improve their efficacy and selectivity as anticancer agents . They could also involve further investigation into their mechanism of action and potential applications in other areas of medicine .

properties

IUPAC Name

2-[5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-17-8-3-1-6-13(17)15-12-16-14-7-2-4-9-18(14)25-20(22(16)21-15)19-10-5-11-24-19/h1-11,16,20,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZXNFZLZIAUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

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